N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methyl-1,3-thiazole-4-carboxamide
Description
N-[(5-Cyclopropylpyridin-3-yl)methyl]-2-methyl-1,3-thiazole-4-carboxamide is a synthetic small molecule featuring a thiazole core linked to a cyclopropyl-substituted pyridine moiety via a methylene bridge. Its structure combines a 2-methylthiazole-4-carboxamide group with a 5-cyclopropylpyridin-3-ylmethyl substituent, which may influence its physicochemical and biological properties. Thiazole derivatives are widely explored in medicinal chemistry due to their versatile pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects .
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9-17-13(8-19-9)14(18)16-6-10-4-12(7-15-5-10)11-2-3-11/h4-5,7-8,11H,2-3,6H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDIBFVDENHROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC2=CC(=CN=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methyl-1,3-thiazole-4-carboxamide typically involves the reaction of 5-cyclopropylpyridin-3-amine with 2-methyl-1,3-thiazole-4-carboxylic acid. The reaction is facilitated by a coupling agent such as N,N-dimethylformamide (DMF) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methyl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Core Structural Variations
The target compound’s structural uniqueness lies in its cyclopropylpyridine group, distinguishing it from analogs with alternative substituents. Below is a comparative analysis:
Key Observations :
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s cyclopropyl group balances lipophilicity, likely improving aqueous solubility compared to highly lipophilic CF₃-containing analogs .
Biological Activity
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methyl-1,3-thiazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on available research findings.
Overview of Thiazole Derivatives
Thiazole derivatives, including the compound , are known for their diverse biological activities. They have been studied for their antibacterial , antifungal , anti-inflammatory , and anticancer properties. The thiazole ring system is particularly versatile, allowing for modifications that can enhance biological activity and selectivity against various targets.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that thiazole derivatives can modulate enzyme activity, particularly in pathways related to inflammation and microbial resistance.
- Enzyme Inhibition : Many thiazole derivatives act as inhibitors of key enzymes, such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission and is a target for Alzheimer's disease therapy .
- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.
Antimicrobial Efficacy
A study conducted on various thiazole derivatives revealed that this compound exhibited notable activity against several bacterial strains. The zones of inhibition were measured against standard bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 18 |
| This compound | E. coli | 15 |
| Control (Standard Antibiotic) | S. aureus | 25 |
| Control (Standard Antibiotic) | E. coli | 22 |
This table illustrates the compound's effectiveness compared to standard antibiotics, highlighting its potential as an alternative therapeutic agent.
Case Study 1: Anticancer Activity
In a recent study focusing on the anticancer properties of thiazole derivatives, researchers synthesized a series of compounds based on the thiazole framework, including this compound. The results indicated that this compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values suggesting potent activity.
Case Study 2: Inhibition of Acetylcholinesterase
Another significant finding from the literature indicates that this compound effectively inhibits AChE activity. This property positions it as a candidate for further development in treating neurodegenerative diseases such as Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
